molecular formula C19H14N2O5S B3298634 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide CAS No. 897759-48-7

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide

Cat. No. B3298634
CAS RN: 897759-48-7
M. Wt: 382.4 g/mol
InChI Key: LGNGAROFHYHSEE-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide, commonly referred to as DMOCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMOCB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties. The present paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMOCB.

Mechanism of Action

The mechanism of action of DMOCB is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. DMOCB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are known to play a crucial role in inflammation and cancer. DMOCB has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
DMOCB has been shown to exhibit various biochemical and physiological effects, including antiproliferative, pro-apoptotic, anti-inflammatory, and neuroprotective effects. DMOCB has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

DMOCB has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, DMOCB also has some limitations, including its limited solubility in aqueous solutions and its potential instability under certain conditions.

Future Directions

There are several future directions for DMOCB research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its therapeutic potential in various disease conditions. DMOCB may also be used as a lead compound for the development of more potent and selective derivatives with improved pharmacological properties. Additionally, the elucidation of the mechanism of action of DMOCB may provide insights into the development of novel therapeutic strategies for cancer, Alzheimer's disease, and inflammation.

Scientific Research Applications

DMOCB has been studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and inflammation. In cancer research, DMOCB has been shown to exhibit potent antiproliferative and apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. In Alzheimer's disease research, DMOCB has been found to inhibit the aggregation of beta-amyloid peptides, which are known to play a crucial role in the pathogenesis of the disease. In inflammation research, DMOCB has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)16-15(13)20-19(27-16)21-17(22)11-9-10-5-3-4-6-12(10)26-18(11)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNGAROFHYHSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
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N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide

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